MAO-B Enzyme Inhibition: Target Compound vs. Class Benchmark
In a recombinant human MAO-B enzyme assay (pH 7.4, 37°C), the compound assigned to this chemotype in BindingDB (BDBM220874, reported in US9302986) displayed an IC50 greater than 10,000 nM, categorizing it as a low-potency MAO-B ligand [1]. For procurement purposes, this establishes a clear baseline: the compound is not a potent MAO-B inhibitor, unlike clinical MAO-B inhibitors such as rasagiline (IC50 ~ 4–14 nM) or selegiline (IC50 ~ 10–30 nM). This low MAO-B affinity may be advantageous in screening cascades where MAO-B counter-screening is required to rule out off-target activity at this enzyme.
| Evidence Dimension | MAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Rasagiline: IC50 ~ 4–14 nM; Selegiline: IC50 ~ 10–30 nM (literature values) |
| Quantified Difference | > 700-fold lower potency than clinical MAO-B inhibitors |
| Conditions | Recombinant human MAO-B, pH 7.4, 37°C; BindingDB Assay ID linked to US9302986 |
Why This Matters
This quantitative data allows researchers to select this compound specifically when low MAO-B liability is a design goal, avoiding more potent MAO-B-active analogs that could confound phenotypic screening results.
- [1] BindingDB BDBM220874; US Patent US9302986. IC50 > 1.00E+4 nM for human MAO-B. View Source
